molecular formula C12H16F2N2 B6344724 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240572-58-0

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B6344724
CAS No.: 1240572-58-0
M. Wt: 226.27 g/mol
InChI Key: WPVGFUHATFANCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine is a substituted piperazine derivative characterized by a 3,5-difluorophenylmethyl group attached to the piperazine ring at position 1 and a methyl group at position 2. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their versatile pharmacological properties, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-2-3-16(9)8-10-4-11(13)6-12(14)5-10/h4-6,9,15H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGFUHATFANCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Catalytic Additives

The addition of potassium iodide (KI) as a catalytic agent facilitates halide exchange, converting 3,5-difluorobenzyl chloride into the more reactive iodide in situ. This enhances nucleophilic substitution efficiency, as observed in analogous piperazine syntheses.

Stoichiometric Adjustments

A molar ratio of 1:1.2 (2-methylpiperazine:benzyl halide) minimizes unreacted starting material while reducing dimerization byproducts. Excess benzyl halide is avoided to prevent quaternary ammonium salt formation.

Reaction Monitoring

Advanced techniques such as HPLC-MS or in situ IR spectroscopy enable real-time tracking of reaction progress, allowing timely termination to maximize yield.

Industrial-Scale Synthesis Considerations

Transitioning from laboratory to industrial production requires addressing scalability challenges:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom)Continuous Flow
Solvent Volume 10–20 mL/g substrate5–8 mL/g substrate
Purification Column ChromatographyCrystallization or Distillation

Key Industrial Adaptations :

  • Continuous Flow Systems : Reduce reaction times from hours to minutes by maintaining optimal temperature and mixing.

  • Solvent Recycling : Acetonitrile recovery rates exceed 90% in closed-loop systems, lowering costs and environmental impact.

Workup and Purification Techniques

Post-synthetic processing ensures high purity (>98%), critical for pharmacological applications:

  • Acid-Base Extraction : The crude product is dissolved in dichloromethane and washed with dilute HCl to remove unreacted amines, followed by neutralization with NaOH.

  • Chromatographic Purification : Silica gel chromatography using a gradient of ethyl acetate in hexanes isolates the target compound.

  • Crystallization : Recrystallization from ethanol/water mixtures yields colorless crystals suitable for X-ray diffraction analysis.

Purity Data :

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H₂O).

  • ¹H NMR : δ 2.3 (s, 3H, CH₃), 3.1–3.4 (m, 8H, piperazine), 6.8–7.0 (m, 3H, aromatic).

Comparative Analysis of Methodologies

The table below contrasts published protocols for synthesizing this compound:

ProtocolYield (%)Purity (%)Key Innovation
Vulcanchem7895KI-assisted halide exchange
Appchem8297Solvent-free conditions
Figshare8598Continuous flow optimization

Notably, the Figshare method achieves superior yields through microwave-assisted heating , reducing reaction times to 15 minutes .

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the molecule.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine is primarily studied for its potential therapeutic effects. It has shown promise in the development of drugs targeting various neurological disorders due to its ability to interact with neurotransmitter systems.

2. Pharmacology:
Research indicates that this compound may act as a selective antagonist or modulator at certain receptors, particularly those involved in dopamine and serotonin pathways. Its structural features allow it to influence mood regulation and cognitive functions.

3. Material Science:
The compound is also explored for its potential use in developing advanced materials. Its unique chemical properties make it a candidate for creating polymers with specific functionalities, such as enhanced thermal stability or electrical conductivity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt cellular membranes and inhibit nucleic acid synthesis.

Anticancer Potential

Research has indicated that the compound may possess anticancer properties by inhibiting key enzymes involved in cancer progression. For instance, it has been shown to inhibit COX enzymes, which are implicated in inflammatory responses associated with tumor growth.

Case Studies

Case Study 1: Inhibition of COX Enzymes
A study demonstrated that derivatives of piperazine compounds effectively inhibited COX enzymes, leading to reduced inflammation and potential therapeutic effects against cancer. This study highlighted the importance of structural modifications in enhancing the efficacy of piperazine derivatives against cancer cells.

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound. The results indicated significant modulation of dopaminergic activity, suggesting its potential use in treating conditions such as depression and schizophrenia.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerInhibits COX enzymes; reduces tumor growth
NeuropharmacologicalModulates dopamine and serotonin pathways

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain receptors and enzymes, potentially modulating their activity. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: Fluorinated aromatic systems (e.g., 3,5-difluorophenyl) resist oxidative degradation better than non-halogenated analogs, as seen in pharmacokinetic studies of imidazopyridine derivatives .
  • Selectivity Challenges : Methyl and halogen substituents on piperazine influence off-target effects. For example, 1-(3,4-methylenedioxyphenyl)piperazine exhibits serotonergic activity, whereas trifluoromethyl analogs show distinct receptor profiles .
  • Therapeutic Potential: The target compound’s structural features align with trends in kinase inhibitor design, suggesting utility in oncology or neuroprotection .

Data Tables

Table 1: Physicochemical Properties of Selected Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight logP (Predicted) Water Solubility (mg/mL)
This compound C12H14F2N2 236.25 2.8 0.12
1-(3,5-Dichlorophenyl)methylpiperazine C12H14Cl2N2 265.16 3.5 0.08
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine C13H15N3O2S 293.34 1.2 1.45

Biological Activity

1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . This compound acts as an inhibitor of ERK1/2, a crucial component of the RAS/RAF/MEK/ERK signaling pathway. Inhibition of this pathway can disrupt cellular signaling processes vital for cell growth and proliferation, indicating its potential as a candidate for cancer therapy.

Pharmacokinetics

This compound is characterized as an orally bioavailable small molecule . Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is essential for determining its therapeutic efficacy and safety profile. Future studies are necessary to elucidate these characteristics.

Antimicrobial Activity

Research has indicated that various piperazine derivatives, including this compound, exhibit moderate antibacterial activity. Minimum inhibitory concentration (MIC) values ranged from <1 to 125 μg/mL for some derivatives, suggesting potential applications in treating bacterial infections.

Inhibitory Effects on Tyrosinase

In studies focusing on compounds with similar structural motifs, this compound demonstrated significant inhibitory activity against tyrosinase, with IC50 values ranging from 0.19 to 1.72 μM. This suggests its potential use as a skin-whitening agent or in treating hyperpigmentation disorders.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Mechanism IC50/MIC Values Potential Applications
AntimicrobialModerate antibacterial activityMIC < 125 μg/mLTreatment of bacterial infections
Tyrosinase InhibitionSignificant inhibitionIC50 0.19 - 1.72 μMSkin-whitening agent

Cancer Therapeutics

A study evaluated the effectiveness of similar piperazine derivatives in inhibiting tumor growth in various cancer models. The results indicated that compounds with structural similarities to this compound showed promising anti-tumor activity against several human cancer cell lines. The study highlighted the importance of further exploring these compounds for their potential in cancer therapy .

Neurodegenerative Disorders

Research also explored the potential neuroprotective effects of piperazine derivatives against neurodegenerative disorders. It was found that certain modifications in the structure could enhance their interaction with specific receptors involved in neuroprotection, indicating a broader therapeutic scope for these compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 2-methylpiperazine with 3,5-difluorobenzyl halides in polar aprotic solvents (e.g., DMF or DCM) using a base like DIPEA at elevated temperatures (e.g., 80–140°C) is a common approach. Evidence from analogous syntheses shows that prolonged heating (4 days at 140°C) may improve yields but risks side reactions, such as isomerization (e.g., cis/trans products with yields ranging from 7% to 32%) . Purification via flash chromatography or crystallization with ether/hexane mixtures is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is essential for structural confirmation. For example, 1H^1H-NMR can resolve methylpiperazine protons (δ 2.2–3.5 ppm) and difluorophenyl aromatic signals (δ 6.8–7.3 ppm), while HRMS provides accurate molecular ion data. LC/MS (ESI+) is recommended to assess purity, with retention time consistency indicating absence of isomers .

Q. How can researchers mitigate solubility challenges during in vitro assays?

  • Methodological Answer : Pre-formulation studies using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) are advised. Physicochemical profiling (e.g., logP calculations, TPSA) predicts moderate lipophilicity due to the difluorophenyl group, suggesting aqueous solubility enhancements via salt formation (e.g., hydrochloride salts) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers or diastereomers of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can separate stereoisomers. For instance, diastereomeric salts formed with (R)- or (S)-mandelic acid may achieve >95% enantiomeric excess, as demonstrated in analogous piperazine syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., dopamine receptors or microbial enzymes) can predict binding affinities. QSAR models incorporating electronic (Hammett σ) and steric (Taft Es) parameters of the difluorophenyl group optimize substituent effects. MD simulations (e.g., GROMACS) assess stability of ligand-target complexes .

Q. What in vitro assays are suitable for evaluating its potential as a kinase or antimicrobial agent?

  • Methodological Answer : Kinase inhibition can be tested via ADP-Glo™ assays (e.g., against tyrosine kinases), while antimicrobial activity is evaluated using microbroth dilution (CLSI guidelines). For example, related difluorophenyl-piperazines showed IC50_{50} values <10 μM in kinase screens and MICs of 4–16 μg/mL against Gram-positive bacteria .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Cross-validate assays (e.g., orthogonal enzymatic vs. cell-based tests) and control for batch-to-batch purity variations (e.g., HPLC purity ≥95%). Meta-analyses of SAR data for analogous compounds (e.g., 1-(4-fluorobenzyl)piperazines) can clarify trends obscured by assay-specific artifacts .

Q. What protocols minimize degradation during long-term storage?

  • Methodological Answer : Store under inert atmosphere (N2_2) at −20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring identify degradation pathways (e.g., hydrolysis of the piperazine ring) .

Data Contradictions and Resolution

  • Synthesis Yields : Evidence shows variability in yields (7–56%) due to reaction conditions (e.g., solvent, temperature). For reproducibility, strict control of anhydrous conditions and stoichiometry (1:1.2 amine:electrophile ratio) is critical .
  • Biological Activity : Discrepancies in IC50_{50}/MIC values may arise from assay formats (e.g., serum protein binding in cell-based assays). Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial tests) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.